molecular formula C12H15Cl2N B261409 N-[(2,4-dichlorophenyl)methyl]cyclopentanamine

N-[(2,4-dichlorophenyl)methyl]cyclopentanamine

Cat. No. B261409
M. Wt: 244.16 g/mol
InChI Key: WSYWZWFOFJEFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-dichlorophenyl)methyl]cyclopentanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as atomoxetine, and it is primarily used as a medication for the treatment of attention deficit hyperactivity disorder (ADHD). Atomoxetine works by inhibiting the reuptake of norepinephrine in the brain, which increases the levels of this neurotransmitter and improves the symptoms of ADHD.

Mechanism of Action

Atomoxetine works by inhibiting the reuptake of norepinephrine in the brain. This increases the levels of this neurotransmitter and enhances its activity in the prefrontal cortex, which is responsible for executive functions such as attention, working memory, and decision-making. By improving the function of this brain region, atomoxetine can alleviate the symptoms of ADHD.
Biochemical and Physiological Effects:
Atomoxetine has several biochemical and physiological effects that contribute to its therapeutic effects. It increases the levels of norepinephrine in the brain, which enhances the activity of the prefrontal cortex. In addition, it has been shown to modulate the activity of other neurotransmitters, including dopamine and serotonin, which are also involved in the regulation of attention and behavior.

Advantages and Limitations for Lab Experiments

Atomoxetine has several advantages for lab experiments. It is well-tolerated and has a low risk of abuse or addiction, making it a safe choice for research studies. In addition, it has a well-established mechanism of action and has been extensively studied for its therapeutic potential in the treatment of ADHD.
However, there are also some limitations to using atomoxetine in lab experiments. It is a relatively expensive compound, which may limit its accessibility for some researchers. In addition, its effects may be influenced by individual differences in metabolism and genetics, which can make it difficult to replicate results across different populations.

Future Directions

There are several future directions for research on N-[(2,4-dichlorophenyl)methyl]cyclopentanamine. One area of interest is the potential use of atomoxetine in the treatment of other psychiatric disorders, such as depression and anxiety. Studies have shown that it may be effective in improving symptoms of these conditions, and further research is needed to explore its potential as a treatment option.
Another area of interest is the development of new compounds that target the same neurotransmitter systems as atomoxetine but with different mechanisms of action. This could lead to the development of more effective and targeted treatments for ADHD and other psychiatric disorders.
Conclusion:
This compound is a chemical compound that has been extensively studied for its therapeutic potential in the treatment of ADHD. Its mechanism of action involves the inhibition of norepinephrine reuptake in the brain, which enhances the activity of the prefrontal cortex and improves symptoms of ADHD. While it has several advantages for lab experiments, there are also some limitations to its use. Future research directions include exploring its potential for the treatment of other psychiatric disorders and the development of new compounds with similar mechanisms of action.

Synthesis Methods

The synthesis of N-[(2,4-dichlorophenyl)methyl]cyclopentanamine involves several steps. The first step is the reaction of 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide to form N-(2,4-dichlorobenzyl)cyclopentanamine. This intermediate is then reacted with sodium hydroxide and methyl iodide to form N-methyl-N-(2,4-dichlorobenzyl)cyclopentanamine. Finally, this compound is reacted with lithium aluminum hydride to form this compound.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]cyclopentanamine has been extensively studied for its therapeutic potential in the treatment of ADHD. Several clinical trials have demonstrated its efficacy in improving the symptoms of ADHD, including hyperactivity, impulsivity, and inattention. In addition, studies have shown that atomoxetine is well-tolerated and has a low risk of abuse or addiction.

properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]cyclopentanamine

InChI

InChI=1S/C12H15Cl2N/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2

InChI Key

WSYWZWFOFJEFPE-UHFFFAOYSA-N

SMILES

C1CCC(C1)NCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCC(C1)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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